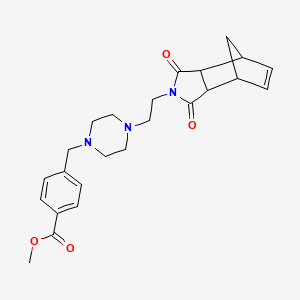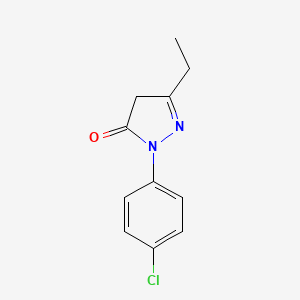![molecular formula C16H15ClN2O5 B2412073 [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 522606-31-1](/img/structure/B2412073.png)
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate, also known as DMCM, is a chemical compound that has been widely used in scientific research due to its unique properties. DMCM is a potent antagonist of the GABA(A) receptor, which is the main inhibitory neurotransmitter in the brain. This compound has been extensively studied for its potential applications in the treatment of anxiety, epilepsy, and other neurological disorders.
Mechanism of Action
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate acts as a competitive antagonist of the GABA(A) receptor. This receptor is composed of five subunits, and [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate binds to the benzodiazepine site on the α subunit. This binding prevents the binding of GABA to the receptor, thereby reducing the inhibitory effects of GABA on neuronal activity. This results in increased excitability of neurons and can lead to the development of seizures and anxiety.
Biochemical and Physiological Effects:
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its anxiogenic effects. It has also been shown to decrease the release of acetylcholine, which may contribute to its anticonvulsant effects. [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to have a half-life of around 2-3 hours in humans and is metabolized by the liver.
Advantages and Limitations for Lab Experiments
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several advantages for lab experiments. It is a potent and selective antagonist of the GABA(A) receptor, which makes it a useful tool for investigating the role of this receptor in neurological disorders. It has also been shown to be effective in animal models of anxiety and epilepsy. However, [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several limitations. It has a short half-life in humans, which makes it difficult to use in clinical studies. It also has a high potential for abuse and dependence, which limits its clinical use.
Future Directions
There are several future directions for research on [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate. One direction is to investigate the potential therapeutic applications of this compound in the treatment of anxiety, epilepsy, and other neurological disorders. Another direction is to develop new compounds that target the GABA(A) receptor with greater selectivity and efficacy. Finally, there is a need for further research on the biochemical and physiological effects of [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate to better understand its mechanism of action and potential side effects.
In conclusion, [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a potent antagonist of the GABA(A) receptor that has been extensively studied for its potential applications in the treatment of anxiety, epilepsy, and other neurological disorders. This compound has several advantages for lab experiments, but also has several limitations. Further research is needed to fully understand the potential therapeutic applications and side effects of [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate.
Synthesis Methods
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be synthesized through a multi-step process starting from 3,5-dimethoxybenzoic acid. The first step involves the conversion of 3,5-dimethoxybenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-chloropyridine-3-carboxylic acid to form the desired ester. The final step involves the conversion of the ester to the carbamate using methyl isocyanate. The overall yield of this process is around 30%.
Scientific Research Applications
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been extensively used in scientific research for its potential applications in the treatment of anxiety, epilepsy, and other neurological disorders. This compound has been shown to be a potent antagonist of the GABA(A) receptor, which is the main inhibitory neurotransmitter in the brain. [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been used in animal studies to investigate the role of GABA(A) receptors in anxiety and epilepsy. It has also been used in human studies to investigate the effects of GABA(A) receptor antagonists on anxiety and cognitive function.
properties
IUPAC Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5/c1-22-11-6-10(7-12(8-11)23-2)19-14(20)9-24-16(21)13-4-3-5-18-15(13)17/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWBPOWQQCVARB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Cyclobutyl(pyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2411991.png)

![N-Tert-butyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2411993.png)
![1-(tert-butyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411994.png)


![4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2412002.png)


![3-(4-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412007.png)
![5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B2412009.png)
![N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2412010.png)
![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol](/img/structure/B2412012.png)